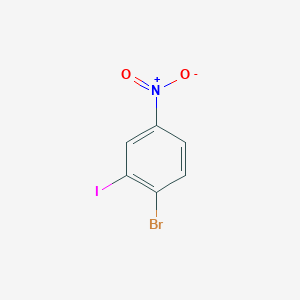
1-Bromo-2-iodo-4-nitrobenzene
Vue d'ensemble
Description
1-Bromo-2-iodo-4-nitrobenzene is a chemical compound with the molecular formula C6H3BrINO2 . It has a molecular weight of 327.90 g/mol . The IUPAC name for this compound is 1-bromo-2-iodo-4-nitrobenzene .
Synthesis Analysis
While specific synthesis methods for 1-Bromo-2-iodo-4-nitrobenzene were not found in the search results, related compounds such as 1-Bromo-2-nitrobenzene have been reported to undergo palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones or -esters to afford the corresponding β-aryl derivatives .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-iodo-4-nitrobenzene consists of a benzene ring substituted with bromo, iodo, and nitro groups . The InChI representation of the molecule isInChI=1S/C6H3BrINO2/c7-5-2-1-4 (9 (10)11)3-6 (5)8/h1-3H . Physical And Chemical Properties Analysis
1-Bromo-2-iodo-4-nitrobenzene has a molecular weight of 327.90 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The exact mass is 326.83919 g/mol . The topological polar surface area is 45.8 Ų . The heavy atom count is 11 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1-Bromo-2-iodo-4-nitrobenzene is used in various chemical synthesis and reactions. For example, it is involved in ring halogenations of polyalkylbenzenes, using catalytic quantities of p-toluenesulfonic acid, to produce mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993). Additionally, it's used in the synthesis of various organic compounds, such as 1-(2-Bromoethoxy)-4-nitrobenzene, which is an intermediate in producing certain medications (Zhai Guang-xin, 2006).
Material Science and Nanotechnology
In material science, 1-Bromo-2-iodo-4-nitrobenzene demonstrates unique properties. For example, when dissolved in various solvents and applied to substrates like graphite, it can form nanowires, which are of interest in the field of nanotechnology (Jiang, Wang, & Deng, 2007).
Photocatalysis and Solar Cell Research
1-Bromo-2-iodo-4-nitrobenzene is also significant in photocatalysis research. For instance, its derivatives are studied for their photochemical properties, which are essential in the development of solar cells and other photocatalytic applications. These studies help in understanding the molecular processes in solar cells, leading to the development of more efficient photovoltaic materials (Fu et al., 2015).
Electrophilic Reactions and Bromination Studies
In electrophilic reactions, 1-Bromo-2-iodo-4-nitrobenzene plays a role in the study of bromination mechanisms. Researchers have explored its reactivity in various conditions to understand the fundamental aspects of electrophilic bromination, an important reaction in organic chemistry (Sobolev et al., 2014).
Electrochemistry and Radical Anion Studies
In electrochemistry, the radical anions of 1-Bromo-2-iodo-4-nitrobenzene are studied to understand their reactivity and behavior in different solvents. This research provides insights into the stability and decomposition mechanisms of radical anions, which are relevant in various chemical processes and reactions (Lawless & Hawley, 1969).
Crystallography and Structural Analysis
1-Bromo-2-iodo-4-nitrobenzene is used in crystallography to study intermolecular interactions and crystal packing. The crystal structures of its derivatives provide insights into the molecular arrangements and interactions in solid states, which is important for understanding material properties (Merz, 2003).
Safety And Hazards
The compound is considered hazardous. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without obtaining special instructions before use . It is also considered to have acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
1-bromo-2-iodo-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBNZHRQRUEANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285904 | |
| Record name | 1-bromo-2-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-iodo-4-nitrobenzene | |
CAS RN |
63037-63-8 | |
| Record name | 63037-63-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)


![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)
![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)
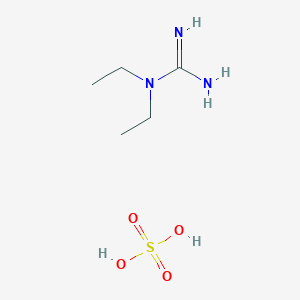


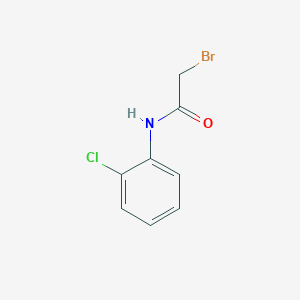

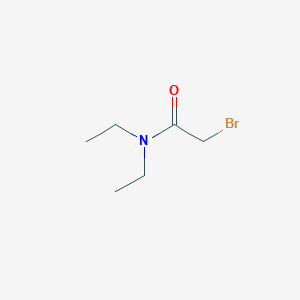
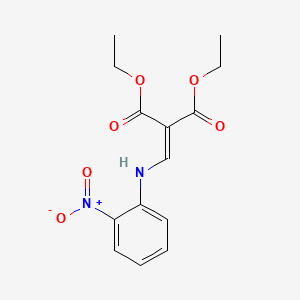
![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)